An In-depth Technical Guide to the Chemical Properties of (R)-1-N-Boc-3-Methylaminopiperidine
An In-depth Technical Guide to the Chemical Properties of (R)-1-N-Boc-3-Methylaminopiperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (R)-1-N-Boc-3-methylaminopiperidine. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and presents key information in a structured and accessible format.
Chemical and Physical Properties
(R)-1-N-Boc-3-methylaminopiperidine is a chiral synthetic building block widely utilized in medicinal chemistry and pharmaceutical development.[1] The presence of the Boc protecting group enhances its stability and utility as an intermediate in the synthesis of more complex molecules, particularly piperidine derivatives with diverse pharmacological activities.[1]
| Property | Value | Reference |
| IUPAC Name | tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate | [2] |
| Synonyms | (R)-1-N-Boc-3-methylamino piperidine, tert-butyl (R)-3-(methylamino)piperidine-1-carboxylate | [2] |
| CAS Number | 203941-94-0 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.31 g/mol | [2][4] |
| Appearance | Light yellow to colorless oil | |
| Purity | ≥97% | [2] |
| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere. | |
| SMILES | CN[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | [2][4] |
| InChI Key | XRRRUOWSHGFPTI-MRVPVSSYSA-N |
Synthesis and Purification
The synthesis of (R)-1-N-Boc-3-methylaminopiperidine can be achieved through various synthetic routes. A common and effective method involves the reductive amination of (R)-1-N-Boc-3-aminopiperidine.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the N-methylation of amines.
Materials:
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(R)-1-N-Boc-3-aminopiperidine
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Formaldehyde (37% solution in water)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Eluent (e.g., Dichloromethane/Methanol gradient)
Procedure:
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Reaction Setup: To a solution of (R)-1-N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add formaldehyde (1.1 eq) at room temperature with stirring.
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Reductive Agent Addition: After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure (R)-1-N-Boc-3-methylaminopiperidine.
Synthesis Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification of (R)-1-N-Boc-3-methylaminopiperidine.
Spectroscopic Data
The structure and purity of (R)-1-N-Boc-3-methylaminopiperidine are confirmed by various spectroscopic methods.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8-3.0 | m | 4H | Piperidine ring protons (CH₂) adjacent to N-Boc and CH |
| ~2.8-2.6 | m | 1H | Piperidine ring proton (CH) at C3 |
| 2.41 | s | 3H | N-CH₃ |
| ~1.9-1.3 | m | 4H | Piperidine ring protons (CH₂) at C4 and C5 |
| 1.45 | s | 9H | Boc group (-C(CH₃)₃) |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~154.8 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ (Boc) |
| ~58.0 | C3 (Piperidine) |
| ~46.5 | C2 or C6 (Piperidine) |
| ~45.0 | C2 or C6 (Piperidine) |
| ~36.0 | N-CH₃ |
| ~32.0 | C4 or C5 (Piperidine) |
| 28.4 | -C(CH₃)₃ (Boc) |
| ~24.0 | C4 or C5 (Piperidine) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch (secondary amine) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1680-1700 | C=O stretch (Boc carbamate) |
| ~1450 | C-H bend |
| ~1160 | C-N stretch |
Mass Spectrometry
| Ionization Mode | Observed m/z | Assignment |
| ESI+ | 215.1754 | [M+H]⁺ |
| ESI+ | 237.1573 | [M+Na]⁺ |
Safety and Handling
While specific safety data for (R)-1-N-Boc-3-methylaminopiperidine is limited, precautions for handling structurally similar aminopiperidine derivatives should be followed.
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Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]
-
Precautionary Statements:
-
First Aid:
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If on skin: Wash with plenty of soap and water.[6]
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]
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If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert atmosphere.[6]
Applications in Research and Development
(R)-1-N-Boc-3-methylaminopiperidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The piperidine scaffold is a common feature in many biologically active compounds, and the specific stereochemistry and functional groups of this molecule make it a valuable building block for targeting a range of receptors and enzymes. Its applications are particularly prominent in the development of therapeutics for neurological disorders.[1]
Logical Relationship Diagram
Caption: Logical relationship of the properties and utility of (R)-1-N-Boc-3-methylaminopiperidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-1-N-Boc-3-methylamino piperidine 97% | CAS: 203941-94-0 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. 1-Boc-3-(methylamino)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
(Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here.)
